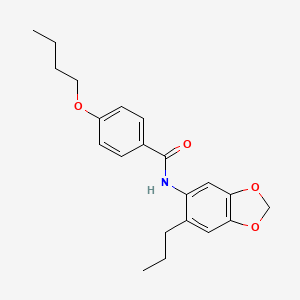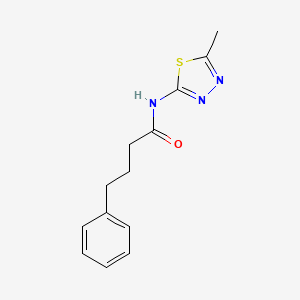![molecular formula C20H25FN2O2 B5156033 N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, also known as Fentanyl, is a powerful synthetic opioid analgesic that is widely used in clinical settings for the management of severe pain. Fentanyl is a Schedule II controlled substance due to its high potential for abuse and addiction. In recent years, Fentanyl has gained notoriety as a drug of abuse and has been responsible for a significant number of overdose deaths worldwide. However, Fentanyl also has important applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. This compound is a potent agonist of the mu-opioid receptor, which is the primary receptor responsible for mediating the effects of opioids in the central nervous system. This compound binds to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. This compound also has important cardiovascular effects, including the modulation of heart rate and blood pressure. This compound can cause significant respiratory depression at high doses, which can lead to respiratory arrest and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide has several advantages for use in lab experiments, including its high potency, selectivity for the mu-opioid receptor, and well-established pharmacological profile. This compound is also commercially available and can be easily obtained for use in research. However, this compound also has several limitations, including its high potential for abuse and addiction, as well as its potential to cause respiratory depression and other adverse effects.
Direcciones Futuras
There are several future directions for research involving N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, including the development of new opioid-based analgesics with improved efficacy and safety profiles, the investigation of the mechanisms of opioid receptor activation, and the development of new therapeutic strategies for the treatment of opioid addiction. Additionally, there is a need for further research into the potential risks associated with the use of this compound in clinical settings and the development of strategies to mitigate these risks.
Métodos De Síntesis
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide is synthesized from a precursor compound, N-phenethyl-4-piperidone, using a series of chemical reactions. The synthesis process involves the use of several reagents and solvents, including lithium aluminum hydride, hydrochloric acid, and acetic anhydride. The final product is purified using chromatography techniques to obtain pure this compound. The synthesis of this compound is a complex and time-consuming process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide has important applications in scientific research, particularly in the fields of pharmacology and neuroscience. This compound is used as a tool compound to study the opioid receptor system and the mechanisms of opioid receptor activation. This compound is also used to investigate the pharmacokinetics and pharmacodynamics of opioids and to develop new opioid-based analgesics with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-22(20(24)19-3-2-14-25-19)15-17-9-12-23(13-10-17)11-8-16-4-6-18(21)7-5-16/h2-7,14,17H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGOHGOMSXHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)


![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
